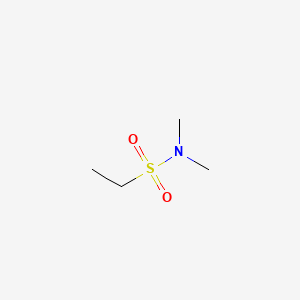

N,N-Dimethylethanesulfonamide

Description

Properties

IUPAC Name |

N,N-dimethylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-4-8(6,7)5(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORLSCQKZAPYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212786 | |

| Record name | N,N-Dimethylethanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-68-7 | |

| Record name | N,N-Dimethylethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylethanesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6338-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylethanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylethanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethylethanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK3JWE7VJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylethanesulfonamide: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylethanesulfonamide is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group linked to a secondary amine. This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and key applications, offering valuable insights for professionals in research and drug development. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to mimic a peptide bond and participate in hydrogen bonding.[1][2][3][4][5] N,N-disubstituted sulfonamides, such as this compound, offer unique solubility and stability profiles, making them attractive scaffolds in modern drug design.[6]

Physicochemical Properties

This compound is a liquid at room temperature with a high boiling point, indicating strong intermolecular forces.[7][8] Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H11NO2S | PubChem[3] |

| Molecular Weight | 137.20 g/mol | PubChem[3] |

| CAS Number | 6338-68-7 | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Boiling Point | 240 °C | ACS Applied Energy Materials[8] |

| Computed XLogP3 | -0.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Molecular Structure and Spectroscopic Analysis

The structure of this compound features a central sulfur atom tetrahedrally coordinated to two oxygen atoms, an ethyl group, and a dimethylamino group.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis. [9]

-

Reaction Setup: To a solution of dimethylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a tertiary amine base like triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.05 equivalents) dropwise to the cooled reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute aqueous solution of HCl, a saturated aqueous solution of NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Stability

This compound is a relatively stable compound. [8]The sulfonamide group is generally robust, but it can undergo hydrolysis under strong acidic or basic conditions to yield ethanesulfonic acid and dimethylamine. [1]The nitrogen atom, being part of a tertiary amine, is nucleophilic and can participate in reactions with strong electrophiles.

The stability of this compound makes it a suitable solvent for certain electrochemical applications, particularly as an electrolyte solvent in lithium-oxygen batteries, where it has shown stability against highly reactive oxygen species. [10]

Applications in Research and Drug Development

The sulfonamide functional group is of significant interest in medicinal chemistry. [1][2][3][4][5]While specific applications of this compound in drug development are not widely documented, N,N-disubstituted sulfonamides are explored for various therapeutic targets. [6]The substitution on the nitrogen atom can be tailored to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Beyond medicinal chemistry, this compound has been investigated as a stable, polar aprotic solvent for electrochemical applications, notably in lithium-oxygen batteries. [8][10]Its high boiling point and stability make it a promising candidate for such systems. [8]It also serves as a versatile intermediate in organic synthesis. [1]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Specific safety and handling information can be found in the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable compound with interesting physicochemical properties and potential applications in both synthetic chemistry and materials science. Its structural features, particularly the N,N-disubstituted sulfonamide moiety, offer a platform for further exploration in drug discovery and as a stable, polar aprotic solvent. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their scientific endeavors.

References

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 130-150.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-dimethylsulfonamide. National Center for Biotechnology Information. [Link]

-

Cheméo. (2023). Chemical Properties of this compound (CAS 6338-68-7). [Link]

-

PubChem. N,N-Dimethylmethanesulphonamide. National Center for Biotechnology Information. [Link]

- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 753-758.

-

ResearchGate. (n.d.). New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted sulfonamide group and sulfonamide complexes. [Link]

- Mori, R., et al. (2022). This compound as an Electrolyte Solvent Stable for the Positive Electrode Reaction of Aprotic Li–O2 Batteries.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000092). [Link]

- Shvets, E., & Kolosov, M. (2025). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide.

- Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Heliyon, 9(11), e21396.

- Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of some sulfonamide dervatives.

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

-

Organic Syntheses. (2010). Org. Synth. 2010, 87, 231. [Link]

-

SpectraBase. (n.d.). N,N-Dimethylmethanesulfonamide. [Link]

-

ACS Publications. (2022, April 18). This compound as an Electrolyte Solvent Stable for the Positive Electrode Reaction of Aprotic Li–O2 Batteries. [Link]

- Wang, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1331-1339.

-

PrepChem. (n.d.). Synthesis of N,N-Diethyl Trifluoromethane sulfonamide. [Link]

-

University of Eastern Finland. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]

-

PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

-

ResearchGate. (n.d.). FT-IR, FT-Raman spectroscopy and computational study of (E)-4-((anthracen-9-ylmethylene)amino)-N-carbamimidoylbenzene sulfonamide. [Link]

-

PubChem. N-Methylmethanesulfonamide. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Formamide, N,N-dimethyl-. [Link]

-

PubChem. Dimethylethylamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Theoretical and experimental study of dimethyl sulfoxide and N-substituted DMSO. [Link]

-

YouTube. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

Sources

- 1. Buy N,N-dimethylethenesulfonamide | 7700-07-4 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C4H11NO2S | CID 80644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethyl methanesulfonamide(918-05-8) 13C NMR spectrum [chemicalbook.com]

- 5. N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR spectrum [chemicalbook.com]

- 6. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS 6338-68-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N,N-Dimethylethanesulfonamide: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1] From their initial discovery as antibacterial agents to their current applications in treating conditions ranging from cancer to viral infections, sulfonamides have proven to be a versatile and valuable pharmacophore.[1] This guide focuses on a specific member of this class, N,N-Dimethylethanesulfonamide, providing a comprehensive overview of its chemical and physical properties, synthesis, and potential applications in the field of drug development. As a simple, non-chiral sulfonamide, it represents a fundamental building block, the understanding of which can inform the design and synthesis of more complex and targeted therapeutic molecules. This document aims to serve as a practical resource for researchers and scientists, offering insights into the handling, synthesis, and potential utility of this compound in a laboratory setting.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of a compound is the foundation for its effective use in research and development. This compound is a relatively simple molecule, yet its properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 6338-68-7 | [2] |

| Molecular Formula | C4H11NO2S | [2] |

| Molecular Weight | 137.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCS(=O)(=O)N(C)C | [2] |

| InChI Key | MORLSCQKZAPYFM-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Practical Workflow

The synthesis of N,N-disubstituted sulfonamides is a fundamental transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with a secondary amine.[3] This reaction is generally robust and high-yielding, making the desired sulfonamide readily accessible.

Reaction Mechanism and Causality

The synthesis of this compound proceeds via a nucleophilic acyl substitution-like reaction at the sulfur center of ethanesulfonyl chloride. The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the electrophilic sulfur atom. The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the dimethylamine starting material. The choice of an aprotic solvent like dichloromethane (DCM) is ideal as it is inert under the reaction conditions and facilitates easy work-up.

Experimental Protocol: Synthesis from Ethanesulfonyl Chloride and Dimethylamine

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Ethanesulfonyl chloride

-

Dimethylamine (2.0 M solution in THF)

-

Triethylamine (or Pyridine)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve dimethylamine (1.1 equivalents) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve ethanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using an addition funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Caption: A typical workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

While specific blockbuster drugs containing the this compound moiety are not prevalent, its utility lies in its role as a fundamental building block and a lead fragment in the drug discovery process. The sulfonamide group is a key structural motif in a vast number of marketed drugs, and simple sulfonamides like the one discussed here are invaluable tools for medicinal chemists.

The Sulfonamide as a Privileged Scaffold

The sulfonamide group is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This is attributed to its unique electronic and steric properties:

-

Hydrogen Bonding: The sulfonamide nitrogen can act as a hydrogen bond donor, while the sulfonyl oxygens are excellent hydrogen bond acceptors.

-

Tetrahedral Geometry: The sulfur atom has a tetrahedral geometry, which can provide a three-dimensional scaffold for orienting substituents to interact with biological targets.

-

Metabolic Stability: The sulfonamide bond is generally stable to metabolic degradation.

Potential Roles of this compound in Drug Discovery

-

Building Block for Library Synthesis: this compound can be used as a starting material for the synthesis of more complex molecules. The ethyl group can be functionalized, or the entire moiety can be incorporated into a larger scaffold.

-

Fragment-Based Drug Discovery (FBDD): As a small, low molecular weight compound, this compound is an ideal candidate for fragment-based screening campaigns. In FBDD, small fragments are screened for weak binding to a biological target. Hits from these screens are then elaborated into more potent lead compounds.

-

Investigating Structure-Activity Relationships (SAR): In a lead optimization program, replacing a more complex sulfonamide with this compound can help to probe the importance of certain structural features for biological activity. This allows researchers to understand which parts of a molecule are essential for its function.

While no specific biological activity has been extensively reported for this compound itself, the broader class of sulfonamides exhibits a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Therefore, this compound could serve as a starting point for the development of novel therapeutic agents in these areas.

Analytical Methods for Characterization

The purity and identity of this compound must be confirmed using appropriate analytical techniques. The most common methods for the analysis of small organic molecules like this are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components of a mixture. For a polar compound like this compound, a reversed-phase HPLC method would be suitable.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and confirmation of identity, a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another excellent technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis.

-

Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable choice.

-

Injection: A split or splitless injection can be used depending on the concentration of the sample.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) will ensure good separation from any impurities.

-

Detection: A mass spectrometer will provide both quantitative data and a mass spectrum that can be used to confirm the identity of the compound by comparing it to a library spectrum. PubChem lists GC-MS data for this compound, which can serve as a reference.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile reagents like ethanesulfonyl chloride and dimethylamine.

-

Handling of Reagents:

-

Ethanesulfonyl chloride: This is a corrosive and moisture-sensitive compound. It should be handled with care to avoid contact with skin and eyes and to prevent inhalation of its vapors.

-

Dimethylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound, with its straightforward synthesis and simple structure, represents a valuable tool in the arsenal of the medicinal chemist. While it may not be a therapeutic agent in its own right, its importance as a fundamental building block and a probe for structure-activity relationship studies should not be underestimated. This guide has provided a comprehensive overview of its properties, a practical protocol for its synthesis, a discussion of its potential applications in drug discovery, and guidance on its analysis and safe handling. A thorough understanding of such foundational molecules is essential for the continued innovation and advancement in the development of new and effective pharmaceuticals.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Ogunniran, B. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemical Society of Nigeria, 44(5).

- Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. (2023).

-

PubChem. This compound - 4.2.1 GC-MS. National Center for Biotechnology Information. [Link]

- Procopiou, P. A., et al. (2020). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 25(15), 3489.

- Stanger, K. J., et al. (2006). Synthesis and screening of N-alkyl hydroxamates for inhibition of cancer cell proliferation. Combinatorial chemistry & high throughput screening, 9(9), 651–661.

- Khan, K. M., et al. (2014). Biological activities of sulfonamides.

- Nulamuga, B., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 18(5), 1007-1017.

- Google Patents. (2012).

- Kolosov, M. A., et al. (2018). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide.

- Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer.

- Google Patents. (1963).

- Kolosov, M. A., et al. (2018). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide.

- Taha, M., et al. (2013). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine.

- Liu, W., et al. (2021). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 3(02), e83-e99.

- Ghadessy, F. J., et al. (1986). Synthesis and biological evaluation of N alpha-hydroxysulfonyl-[Nle28,31]-CCK26-33. Life sciences, 39(18), 1623–1629.

- Procopiou, P. A., et al. (2020). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 25(15), 3489.

- Ikemoto, T., et al. (2004). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2004(2).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H11NO2S | CID 80644 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of N,N-Dimethylethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for N,N-Dimethylethanesulfonamide, a compound of interest in various chemical and pharmaceutical research fields. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule, offering insights grounded in established scientific principles.

Introduction

This compound (CAS No: 10163-48-1) belongs to the sulfonamide class of organic compounds. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This functional group is a key pharmacophore in many antibacterial drugs.[1][2] The structural elucidation and purity assessment of such compounds heavily rely on a combination of spectroscopic techniques. This guide will serve as a detailed reference for interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound consists of an ethyl group and a dimethylamino group attached to a central sulfonyl moiety. This specific arrangement of atoms gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Molecular Formula: C₄H₁₁NO₂S[3]

Molecular Weight: 137.20 g/mol [3]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule: the methyl protons of the ethyl group, the methylene protons of the ethyl group, and the protons of the two methyl groups attached to the nitrogen atom.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet (t) | 3H | CH₃-CH₂- |

| ~2.9 | Singlet (s) | 6H | -N(CH₃)₂ |

| ~3.1 | Quartet (q) | 2H | -CH₂-S- |

-

Interpretation:

-

The triplet at approximately 1.3 ppm is characteristic of a methyl group adjacent to a methylene group. The n+1 rule predicts a triplet (2+1=3).

-

The singlet at around 2.9 ppm corresponds to the six equivalent protons of the two methyl groups attached to the nitrogen. Since there are no adjacent protons, the signal is a singlet.

-

The quartet at about 3.1 ppm is assigned to the methylene protons, which are coupled to the three protons of the adjacent methyl group, resulting in a quartet (3+1=4).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. This compound has three distinct carbon atoms, which will give rise to three signals in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~8 | CH₃-CH₂- |

| ~37 | -N(CH₃)₂ |

| ~48 | -CH₂-S- |

-

Interpretation:

-

The upfield signal at approximately 8 ppm is assigned to the methyl carbon of the ethyl group.

-

The signal around 37 ppm corresponds to the two equivalent methyl carbons attached to the nitrogen.

-

The downfield signal at about 48 ppm is attributed to the methylene carbon, which is deshielded by the adjacent electron-withdrawing sulfonyl group.

-

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[5][6]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2880 | Medium-Strong | C-H stretching (alkane) |

| ~1340-1320 | Strong | Asymmetric SO₂ stretching |

| ~1150-1130 | Strong | Symmetric SO₂ stretching |

| ~1180-1050 | Medium | C-N stretching |

-

Interpretation:

-

The strong absorptions in the regions of 1340-1320 cm⁻¹ and 1150-1130 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively. These are typically the most intense peaks in the spectrum of a sulfonamide.

-

The C-H stretching vibrations of the alkyl groups are observed in the 2980-2880 cm⁻¹ region.

-

The C-N stretching vibration appears in the fingerprint region, typically between 1180 and 1050 cm⁻¹.

-

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer.

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 137

-

Key Fragmentation Peaks:

-

m/z = 122: [M - CH₃]⁺

-

m/z = 108: [M - C₂H₅]⁺

-

m/z = 72: [N(CH₃)₂S]⁺

-

m/z = 44: [N(CH₃)₂]⁺

-

-

Interpretation:

-

The molecular ion peak at m/z 137 corresponds to the molecular weight of this compound.

-

The fragmentation pattern is consistent with the structure. The loss of a methyl group (15 Da) from the dimethylamino moiety or the ethyl group leads to the peak at m/z 122.

-

Cleavage of the ethyl group (29 Da) results in the fragment at m/z 108.

-

Other significant fragments arise from cleavages around the sulfur atom.

-

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

-

-

MS Detection (EI):

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

The molecules are ionized by electron impact (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflows

NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy (ATR-FTIR) Workflow

Caption: Workflow for IR spectroscopic analysis using ATR-FTIR.

Mass Spectrometry (GC-MS) Workflow

Caption: Workflow for Mass Spectrometric analysis using GC-MS.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The data presented in this guide are consistent with the known structure of the molecule and serve as a reliable reference for its identification and analysis in various scientific and industrial settings. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectroscopic data, which is fundamental for accurate structural elucidation and purity assessment.

References

- Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. (n.d.).

- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI.

- Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342.

- Analysis of sulfonamides. (n.d.). Slideshare.

- N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- N,N-Dimethyl methanesulfonamide(918-05-8) 13C NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). PubChem.

- spectrophotometric method for determination of sulfonamides in water. (2017). ResearchGate.

- N,N-Dimethylmethanesulphonamide. (n.d.). PubChem.

- Methanesulfonamide, N,N-dimethyl-. (n.d.). NIST WebBook.

- N,N-Dimethylmethanesulfonamide. (n.d.). SpectraBase.

- N,N-Dimethylbenzenesulfonamide. (n.d.). PubChem.

- 1H NMR spectra of 1 measured in d7-dmf and d6-dmso at 303 K. (n.d.). ResearchGate.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). (n.d.). Human Metabolome Database.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). (n.d.). Human Metabolome Database.

- N,N-Diethylmethanesulphonamide. (n.d.). PubChem.

- CID 159261367. (n.d.). PubChem.

- Formamide, N,N-dimethyl-. (n.d.). NIST WebBook.

- Theoretical and experimental study of dimethyl sulfoxide and N-substituted DMSO. (n.d.).

Sources

An In-depth Technical Guide to the Physical Properties of N,N-Dimethylethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylethanesulfonamide, a member of the sulfonamide class of organic compounds, is a molecule of growing interest in various scientific fields. While the broader family of sulfonamides is well-established in medicinal chemistry for its wide range of biological activities, the specific physical and chemical properties of individual analogues are critical for their application in specialized areas such as materials science and as synthetic intermediates.[1][2] This guide provides a focused examination of the key physical properties of this compound, namely its melting and boiling points, and details the rigorous experimental methodologies required for their accurate determination. Understanding these fundamental characteristics is paramount for the handling, reaction optimization, and application of this compound, particularly in fields like drug development and advanced materials research.

Core Physical Properties of this compound

The physical state and phase transition temperatures of this compound are critical parameters for its practical application. A summary of its key identifiers and physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C4H11NO2S | PubChem[3] |

| Molecular Weight | 137.20 g/mol | PubChem[3] |

| CAS Number | 6338-68-7 | PubChem[3] |

| Physical Form | Liquid at room temperature | Sigma-Aldrich |

| Melting Point | Below room temperature | Inferred from physical state |

| Boiling Point | 186.7°C at 760 mmHg | Tetrahedron Scientific |

| Predicted Enthalpy of Fusion (ΔfusH°) | 20.52 kJ/mol | Cheméo[4] |

Experimental Determination of Physical Properties

The precise determination of melting and boiling points is fundamental to characterizing a chemical compound. These properties are not only indicators of purity but also dictate the conditions required for synthesis, purification, and storage.

Methodology for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, several methods can be employed for accurate boiling point determination.

Experimental Protocol: Distillation Method

The distillation method is a common and reliable technique for determining the boiling point of a liquid when a sufficient quantity of the substance is available.

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a sample of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the vapor condenses on the thermometer bulb and a steady drip of condensate is collected in the receiving flask. This stable temperature is the boiling point.

Causality in Experimental Choices:

-

Boiling Chips: These are added to ensure smooth boiling and prevent bumping, which can lead to inaccurate temperature readings.

-

Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Diagram: Boiling Point Determination via Distillation

Caption: Workflow for boiling point determination using the distillation method.

Methodology for Melting Point Determination

Since this compound is a liquid at room temperature, its melting point (or freezing point) must be determined at sub-ambient temperatures.

Experimental Protocol: Cooling Curve Method

-

Sample Preparation: Place a sample of liquid this compound in a test tube.

-

Temperature Monitoring: Insert a calibrated thermometer or temperature probe into the center of the liquid.

-

Cooling: Immerse the test tube in a cooling bath (e.g., an ice-salt mixture or a cryostat).

-

Data Collection: Record the temperature at regular intervals as the liquid cools and eventually solidifies.

-

Analysis: Plot a graph of temperature versus time. The temperature at which the curve plateaus represents the freezing point (and thus the melting point) of the substance.

Causality in Experimental Choices:

-

Stirring: Gentle stirring of the liquid during cooling helps to prevent supercooling and ensures a uniform temperature throughout the sample.

-

Controlled Cooling Rate: A slow and steady cooling rate is crucial for the formation of a distinct plateau in the cooling curve, which corresponds to the phase transition.

Diagram: Melting Point Determination via Cooling Curve

Caption: Workflow for determining the melting point of a liquid using the cooling curve method.

Synthesis of this compound

A common and direct method for the synthesis of N,N-disubstituted sulfonamides is the reaction of a sulfonyl chloride with a secondary amine. In the case of this compound, this involves the reaction of ethanesulfonyl chloride with dimethylamine.

Reaction Scheme:

CH₃CH₂SO₂Cl + 2 (CH₃)₂NH → CH₃CH₂SO₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve ethanesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Amine Addition: Cool the solution in an ice bath. Slowly add a solution of dimethylamine (in a suitable solvent or as a gas) to the stirred solution of ethanesulfonyl chloride. An excess of dimethylamine is used to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction to stir at a low temperature and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the reaction mixture with water to remove the dimethylamine hydrochloride salt. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

While the biological activities of many sulfonamides are extensively studied, this compound has found a notable application in materials science. Specifically, it has been investigated as a stable electrolyte solvent for the positive electrode reaction in aprotic Li-O₂ batteries.[5] The development of stable electrolytes is a critical challenge in advancing the performance and lifespan of these next-generation energy storage devices.[5] The chemical stability of this compound under the demanding electrochemical conditions of a Li-O₂ battery highlights its potential in this high-impact research area.[5]

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound, along with detailed methodologies for their experimental determination. The presented boiling point and the inference of its melting point based on its physical state provide essential data for researchers. Furthermore, the outlined synthesis protocol offers a practical approach for its preparation. The emerging application of this compound in energy storage technology underscores the importance of thoroughly characterizing such compounds beyond their traditional roles in medicinal chemistry. For scientists and professionals in drug development, understanding the fundamental properties of such building blocks is crucial for the rational design and synthesis of more complex molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Tetrahedron Scientific. This compound. [Link]

-

Cheméo. This compound. [Link]

-

Mori, R., et al. (2022). This compound as an Electrolyte Solvent Stable for the Positive Electrode Reaction of Aprotic Li–O2 Batteries. ACS Applied Energy Materials, 5(5), 6033–6041. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. [Link]

-

Shafi, S., et al. (2019). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry, 2019, 1-13. [Link]

-

Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Molecular Structure, 1282, 135188. [Link]

-

Supuran, C. T. (2016). Advances in sulfonamide drug discovery. Expert Opinion on Drug Discovery, 11(10), 931-934. [Link]

Sources

- 1. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethylmethanesulphonamide | C5H13NO2S | CID 75411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C4H11NO2S | CID 80644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 6338-68-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pubs.acs.org [pubs.acs.org]

Solubility of N,N-Dimethylethanesulfonamide in organic solvents

An In-depth Technical Guide to the Solubility of N,N-Dimethylethanesulfonamide in Organic Solvents: Theoretical Principles and Practical Determination

Abstract

This compound is a tertiary sulfonamide whose physicochemical properties are of increasing interest in chemical synthesis and pharmaceutical sciences. A fundamental understanding of its solubility in organic solvents is critical for its application in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the theoretical framework—including polarity, hydrogen bonding, and solubility parameters—and presents a robust, self-validating experimental protocol for its accurate determination. By synthesizing established chemical principles with practical methodology, this guide serves as a foundational resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction to this compound

This compound, with the chemical formula C4H11NO2S, is an organic compound featuring a central sulfonamide functional group.[1] Its utility in various chemical applications necessitates a thorough characterization of its physical properties, chief among them being its solubility profile.

Chemical Structure and Key Physical Properties

The structure of this compound consists of an ethyl group and a dimethylamino group attached to a central sulfonyl moiety. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C4H11NO2S | PubChem[2] |

| Molecular Weight | 137.20 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 6338-68-7 | PubChem[2] |

| Boiling Point | 513 K (239.85 °C) | Cheméo[3] |

| Calculated logP | -0.1 | PubChem[2] |

A Critical Structural Distinction: Tertiary vs. Primary/Secondary Sulfonamides

A crucial feature of this compound is its tertiary nature. Unlike many well-studied antibacterial sulfonamides (e.g., sulfanilamide, sulfadiazine) that possess at least one proton on the sulfonamide nitrogen (N-H), this compound has two methyl groups, meaning it lacks an acidic N-H proton.[4]

This structural difference has profound implications for its solubility:

-

Hydrogen Bond Donor Capability: It cannot act as a hydrogen bond donor.

-

Hydrogen Bond Acceptor Capability: The two oxygen atoms of the sulfonyl group (SO2) can act as strong hydrogen bond acceptors.

This contrasts sharply with primary and secondary sulfonamides, which can act as both hydrogen bond donors and acceptors, significantly influencing their interactions with protic solvents.[5]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[6]

Polarity and Dipole-Dipole Interactions

The sulfonamide group is highly polar due to the large electronegativity difference between sulfur, oxygen, and nitrogen. This polarity dictates that this compound will be most soluble in polar solvents where strong dipole-dipole interactions can overcome the solute-solute and solvent-solvent forces.

The Role of Hydrogen Bonding

As a hydrogen bond acceptor, this compound is expected to interact favorably with protic solvents (e.g., alcohols, water) that can donate a hydrogen bond to its sulfonyl oxygens. Studies on other sulfonamides have shown that solubility is typically highest in polar, protic solvents like methanol and decreases as the alkyl chain length of the alcohol solvent increases, reducing its overall polarity.[7][8]

Hildebrand and Hansen Solubility Parameters

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of published data, experimental determination is essential. The isothermal saturation method is the gold standard for accurately measuring the solubility of a solid compound in a liquid solvent.[11] The following protocol is designed to be self-validating, ensuring the generation of reliable and reproducible data.

Causality in Experimental Design

The core principle is to create a saturated solution at a constant, defined temperature, allow it to reach equilibrium, separate the excess solid, and then accurately quantify the amount of dissolved solute in a known amount of the solvent. Each step is chosen to eliminate common sources of error.

Detailed Step-by-Step Methodology

-

Preparation of Materials:

-

Use high-purity this compound (>98%). Verify purity via techniques like melting point determination or NMR spectroscopy.

-

Use anhydrous, high-purity solvents (e.g., HPLC grade). The presence of water can significantly alter the solubility in many organic solvents.

-

-

Equilibration:

-

Add an excess of solid this compound to a known volume or mass of the chosen solvent in a sealed vial. "Excess" is critical to ensure saturation is achieved and maintained.

-

Place the vial in a thermostatically controlled environment (e.g., a shaking incubator or a water bath with magnetic stirring) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. Causality: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A minimum of 24-48 hours is recommended. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h); consistent concentration values indicate equilibrium.

-

-

Phase Separation:

-

Allow the vials to rest in the thermostat for several hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.2 µm PTFE filter). Causality: This step is the most critical for accuracy. Filtration is mandatory to remove any microscopic, undissolved solid particles, which would otherwise lead to a gross overestimation of solubility. Centrifugation prior to filtration can also be effective.[11]

-

-

Quantification of Solute:

-

Accurately transfer a known mass or volume of the clear, saturated filtrate into a pre-weighed vial.

-

Gravimetric Analysis: Gently evaporate the solvent under a stream of inert gas (like nitrogen) or in a vacuum oven at a temperature well below the solute's boiling point. Once the solvent is fully removed, weigh the vial containing the solid residue. The difference in weight gives the mass of the dissolved solute.

-

Chromatographic Analysis (HPLC): If a suitable analytical method is available, dilute the saturated filtrate with a known factor and quantify the concentration against a calibration curve. This is highly accurate but requires method development.

-

-

Calculation and Reporting:

-

Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Perform each experiment in triplicate to ensure reproducibility and report the mean value and standard deviation.

-

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the isothermal saturation method.

Caption: Workflow for the Isothermal Saturation Method.

Anticipated Solubility Profile in Common Organic Solvents

Based on the theoretical principles discussed, a qualitative solubility profile for this compound can be predicted. This serves as a useful starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol | High | Dipole-dipole, Hydrogen bonding (acceptor) |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong Dipole-dipole |

| Halogenated | Dichloromethane (DCM) | Moderate | Dipole-dipole |

| Aromatic | Toluene, Benzene | Low | Weak Dipole-induced dipole |

| Nonpolar Aprotic | Hexane, Cyclohexane | Very Low / Insoluble | Van der Waals forces only |

Justification: The high polarity of the sulfonamide group suggests strong solubility in polar solvents like alcohols and DMSO.[7][12] Conversely, it is expected to be poorly soluble in nonpolar solvents like hexane, where solute-solvent interactions would be too weak to overcome the strong solute-solute cohesive forces.[13][14] Halogenated solvents represent an intermediate case.[15]

Visualizing Influential Factors

The interplay between solute and solvent properties determines the final solubility outcome.

Caption: Key Factors Influencing Solubility.

Conclusion

The solubility of this compound in organic solvents is dictated primarily by its high polarity and its capacity to act as a hydrogen bond acceptor. While specific quantitative data remains to be broadly published, a strong theoretical foundation predicts high solubility in polar protic and aprotic solvents and poor solubility in nonpolar media. For researchers and developers requiring precise data, the isothermal saturation method, as detailed in this guide, provides a robust and reliable pathway to generating high-quality, actionable solubility information. This foundational data is indispensable for optimizing reaction conditions, designing effective purification strategies, and advancing formulation development in the pharmaceutical and chemical industries.

References

-

Mauger, J. W., et al. (1977). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Drug Development and Industrial Pharmacy, 3(2), 163-183. [Link]

- Paruta, A. N. (1977). Solubility of Various Sulfonamides in N-Alkanols I.

-

Mauger, J. W., et al. (1977). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Drug Development and Industrial Pharmacy, 3(2). [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 80644, this compound. PubChem. Retrieved January 17, 2026, from [Link].

- Mauger, J. W., et al. (1977). Solubility of Various Sulfonamides in N-Alkanols II. Thermodynamic Parameters. Drug Development and Industrial Pharmacy, 3(2), 185-195.

-

Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. [Link]

-

Pena, M. A., et al. (2006). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Vitae, 13(2), 53-61. [Link]

-

Cheméo (n.d.). This compound Physical Properties. Cheméo. Retrieved January 17, 2026, from [Link].

-

Perlovich, G. L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(11), 3105-3116. [Link]

-

Adibkia, K., et al. (2012). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 20(1), 55. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5333, Sulfanilamide. PubChem. Retrieved January 17, 2026, from [Link].

-

Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

Mauger, J. W., et al. (1977). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. ElectronicsAndBooks. [Link]

-

Hansen, T., et al. (2021). Do Sulfonamides Interact with Aromatic Rings? Chemistry – A European Journal, 27(18), 5645-5650. [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]

-

Al-Hussain, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30286-30303. [Link]

-

Principles of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. (2005). Creighton University. [Link]

-

Wikipedia contributors. (2023, December 27). Sulfonamide. In Wikipedia, The Free Encyclopedia. Retrieved 11:00, January 17, 2026, from [Link]

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H11NO2S | CID 80644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 6338-68-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Do Sulfonamides Interact with Aromatic Rings? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. webhome.auburn.edu [webhome.auburn.edu]

An In-depth Technical Guide to the Potential Antimicrobial and Anti-inflammatory Properties of N,N-Dimethylethanesulfonamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-present challenge of antimicrobial resistance and the need for novel anti-inflammatory agents demand the exploration of new chemical entities. Sulfonamides, a well-established class of synthetic drugs, have a long history of therapeutic application. This technical guide provides a comprehensive framework for the investigation of N,N-Dimethylethanesulfonamide, a lesser-studied member of this family, for its potential antimicrobial and anti-inflammatory properties. While direct evidence for the efficacy of this specific compound is not yet established in publicly available literature, this document extrapolates from the known mechanisms of the sulfonamide class to propose a robust, scientifically-grounded research program. We will delve into the chemical characteristics of this compound, a plausible synthetic route, and detailed, step-by-step protocols for a rigorous evaluation of its biological activities. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this compound.

Introduction: The Enduring Relevance of the Sulfonamide Scaffold

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used, heralding the dawn of the antibiotic era.[1] Their mechanism of action, primarily as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, has been well-characterized.[] This bacteriostatic effect has been leveraged to treat a variety of bacterial infections.[3]

Beyond their antimicrobial effects, certain sulfonamide derivatives have demonstrated potent anti-inflammatory properties.[4] A key mechanism in this regard is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation and responsible for the production of pro-inflammatory prostaglandins.[5] This dual potential for antimicrobial and anti-inflammatory activity makes the sulfonamide scaffold a compelling starting point for the development of new therapeutic agents.

This guide focuses on this compound, a simple yet under-investigated sulfonamide. By understanding its chemical nature and applying established assay methodologies, we can systematically explore its potential contributions to the fields of infectious disease and inflammation research.

This compound: Chemical Profile and Synthesis

A thorough understanding of the test compound is fundamental to any investigation. Here, we outline the key chemical properties of this compound and a proposed synthetic route.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C4H11NO2S | [6] |

| Molecular Weight | 137.20 g/mol | [6] |

| CAS Number | 6338-68-7 | [6] |

| Canonical SMILES | CCS(=O)(=O)N(C)C | [6] |

Proposed Synthesis

The synthesis of this compound can be readily achieved through the reaction of ethanesulfonyl chloride with dimethylamine. This is a standard method for the formation of sulfonamides.[1] A general laboratory-scale procedure is outlined below.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Ethanesulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.1 equivalents), dissolved in the same anhydrous solvent, to the stirred solution of dimethylamine via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed synthetic workflow for this compound.

Postulated Mechanisms of Action

Based on the broader class of sulfonamides, we can hypothesize the potential mechanisms through which this compound may exert its biological effects.

Antimicrobial Action: Inhibition of Folate Synthesis

The primary antimicrobial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the bacterial synthesis of folic acid. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its depletion halts bacterial growth and replication.[7]

Caption: Postulated antimicrobial mechanism of this compound.

Anti-inflammatory Action: COX-2 Inhibition

Several non-antibiotic sulfonamides exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[5] COX-2 is induced by pro-inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, this compound could potentially reduce the synthesis of these inflammatory mediators.

Caption: Postulated anti-inflammatory mechanism of this compound.

Experimental Protocols for a Comprehensive Evaluation

To rigorously assess the potential antimicrobial and anti-inflammatory properties of this compound, a series of well-established in vitro and in vivo assays are proposed.

In Vitro Antimicrobial Susceptibility Testing

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the antimicrobial activity.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli). Transfer the colonies to a tube containing sterile saline or broth and vortex to create a homogeneous suspension. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[8]

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[9]

-

Application of Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with known concentrations of this compound onto the inoculated agar surface. A disk impregnated with the solvent used to dissolve the compound should be used as a negative control, and a disk with a known antibiotic (e.g., ampicillin) as a positive control.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[10] The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay provides a quantitative measure of the antimicrobial potency.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[8]

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension as described in Protocol 2 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[8]

Caption: Workflow for in vitro antimicrobial susceptibility testing.

In Vitro Anti-inflammatory Assays

Protocol 4: LPS-Induced Pro-inflammatory Cytokine Production in Macrophages

This assay assesses the ability of the compound to suppress the inflammatory response in immune cells.

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in appropriate culture medium.

-

Cell Seeding: Seed the cells in a 24- or 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of this compound.

Protocol 5: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the COX-2 enzyme.

-

Assay Preparation: Utilize a commercially available COX-2 inhibitor screening assay kit. These kits typically provide the recombinant COX-2 enzyme, a substrate (arachidonic acid), and a detection reagent.

-

Reaction Mixture: Prepare the reaction mixture according to the kit's instructions, including the COX-2 enzyme and a fluorescent or colorimetric probe.

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixture. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Measurement: Measure the fluorescence or absorbance at specified time points using a plate reader. The rate of change in the signal is proportional to the COX-2 activity.

-

IC50 Determination: Calculate the concentration of this compound that causes 50% inhibition of COX-2 activity (IC50) by plotting the percentage of inhibition against the compound concentration.

In Vivo Anti-inflammatory Model

Protocol 6: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of a compound.[1]

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[]

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the vehicle control group.

Caption: A multi-pronged approach for evaluating anti-inflammatory potential.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic investigation of this compound as a potential antimicrobial and anti-inflammatory agent. By following the proposed synthetic and experimental protocols, researchers can generate robust and reliable data to elucidate the biological activity of this compound.

Positive results from these initial studies would warrant further investigation, including:

-

Mechanism of Action Studies: More in-depth studies to confirm the specific molecular targets and pathways involved.

-